Cas no 2171967-10-3 (5-ethyl-8-methyl-1-oxa-4-azaspiro5.5undecane)

5-Ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen within a rigid spiro-framework. This molecular architecture imparts stability and steric constraints, making it valuable for applications in medicinal chemistry and agrochemical research. The presence of both ethyl and methyl substituents enhances its versatility as a building block for further functionalization. Its spirocyclic core is particularly useful in the design of bioactive molecules, offering conformational rigidity that can improve binding affinity and selectivity. The compound’s well-defined stereochemistry and synthetic accessibility further contribute to its utility in advanced organic synthesis and drug discovery.
5-ethyl-8-methyl-1-oxa-4-azaspiro5.5undecane structure
2171967-10-3 structure
Product Name:5-ethyl-8-methyl-1-oxa-4-azaspiro5.5undecane
CAS No:2171967-10-3
MF:C12H23NO
MW:197.317123651505
CID:6378715
PubChem ID:165599785
Update Time:2025-08-05

5-ethyl-8-methyl-1-oxa-4-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-8-methyl-1-oxa-4-azaspiro5.5undecane
    • 2171967-10-3
    • 5-ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane
    • EN300-1642071
    • Inchi: 1S/C12H23NO/c1-3-11-12(14-8-7-13-11)6-4-5-10(2)9-12/h10-11,13H,3-9H2,1-2H3
    • InChI Key: NOKGPJQSTQYIMV-UHFFFAOYSA-N
    • SMILES: O1CCNC(CC)C21CCCC(C)C2

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 21.3Ų

5-ethyl-8-methyl-1-oxa-4-azaspiro5.5undecane Pricemore >>

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Additional information on 5-ethyl-8-methyl-1-oxa-4-azaspiro5.5undecane

Recent Advances in the Study of 5-ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2171967-10-3)

The compound 5-ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2171967-10-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique heterocyclic framework, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

One of the key breakthroughs in the synthesis of 5-ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane involves the use of advanced catalytic methods to achieve high yields and enantioselectivity. Researchers have employed palladium-catalyzed cyclization reactions to construct the spirocyclic core, which has significantly improved the efficiency of the synthetic route. These advancements are crucial for scaling up production and facilitating further pharmacological evaluations.

Pharmacological studies have revealed that 5-ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane exhibits notable activity as a modulator of central nervous system (CNS) receptors. Preliminary in vitro and in vivo assays indicate its affinity for GABAA receptors, suggesting potential applications in the treatment of anxiety disorders and epilepsy. Additionally, its spirocyclic structure contributes to enhanced metabolic stability, a critical factor in drug development.

Recent computational studies have further elucidated the binding mechanisms of this compound with target receptors. Molecular docking simulations and density functional theory (DFT) calculations have provided insights into the structural determinants of its activity. These findings are instrumental in guiding the design of derivatives with improved potency and selectivity.

In the context of drug development, 5-ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane has been explored as a scaffold for the synthesis of novel analogs. Structure-activity relationship (SAR) studies have identified key modifications that enhance its pharmacological profile. For instance, the introduction of substituents at specific positions on the spirocyclic ring has been shown to modulate receptor affinity and pharmacokinetic properties.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through comprehensive preclinical studies. Ongoing research aims to optimize the compound's properties and evaluate its efficacy in disease models.

In conclusion, 5-ethyl-8-methyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2171967-10-3) represents a compelling candidate for further investigation in the pharmaceutical industry. Its unique structural features and promising pharmacological activity underscore its potential as a therapeutic agent. Future studies will likely focus on refining its synthesis, expanding its SAR profile, and advancing it through the drug development pipeline.

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